molecular formula C10H12ClNO4S B2389361 5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride CAS No. 1291490-89-5

5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2389361
CAS No.: 1291490-89-5
M. Wt: 277.72
InChI Key: KWUMUCCVUNDXQJ-UHFFFAOYSA-N
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Description

5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride is a specialized sulfonyl chloride intermediate designed for advanced organic synthesis, particularly in pharmaceutical research and development. Its molecular structure, featuring a dimethylcarbamoyl group and a methoxy substituent, makes it a valuable building block for constructing novel sulfonamide-based compounds . Sulfonamide derivatives are a cornerstone of medicinal chemistry, extensively explored for their diverse biological activities . Researchers utilize this reagent to introduce a sulfonamide functional group into target molecules, a key step in creating potential therapeutic agents. In drug discovery, this compound can be used to synthesize libraries of molecules for high-throughput screening against various disease targets. Similar sulfonamide-based scaffolds have shown promising activity as inhibitors of critical cancer targets, such as carbonic anhydrase II (CA-II) and Dickkopf-1 (Dkk1), which are implicated in tumor progression . Furthermore, the structural features of this reagent align with modern approaches in developing multi-target inhibitors and leveraging multicomponent reactions (MCRs) to efficiently explore novel chemical space for new lead compounds . This chemical is provided exclusively for research applications in laboratory settings.

Properties

IUPAC Name

5-(dimethylcarbamoyl)-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-12(2)10(13)7-4-5-8(16-3)9(6-7)17(11,14)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUMUCCVUNDXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoic Acid

The first critical intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid, is synthesized via chlorosulfonation of 2-methoxybenzoic acid. The methoxy group (-OCH₃) directs electrophilic substitution to the para position (relative to itself), while the deactivating carboxylic acid (-COOH) directs meta substitution. This results in sulfonation at position 5 of the benzene ring.

Procedure :

  • Chlorosulfonation :
    • 2-Methoxybenzoic acid is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, 2–4 hours).
    • The reaction mixture is quenched in ice-water, and the precipitate is filtered and dried.

Key Reaction Conditions :

  • Temperature : 0–5°C (prevents over-sulfonation).
  • Stoichiometry : 1:1 molar ratio of 2-methoxybenzoic acid to ClSO₃H.
  • Yield : ~70–80% (reported in analogous syntheses).

Conversion to Acid Chloride

The carboxylic acid group of 5-(chlorosulfonyl)-2-methoxybenzoic acid is activated using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) . This step converts the -COOH group to a reactive -COCl moiety.

Procedure :

  • Reaction with Thionyl Chloride :
    • 5-(Chlorosulfonyl)-2-methoxybenzoic acid is suspended in dry dichloromethane (DCM).
    • Thionyl chloride (1.5 equivalents) and DMF (0.1 equivalents) are added dropwise at 0°C.
    • The mixture is stirred at room temperature for 1 hour, followed by solvent evaporation.

Key Observations :

  • Byproduct : HCl and SO₂ gases are evolved, requiring inert atmosphere handling.
  • Purity : The crude acid chloride is typically used without further purification.

Aminolysis to Form Dimethylcarbamoyl Group

The acid chloride intermediate undergoes aminolysis with dimethylamine to yield the final product.

Procedure :

  • Reaction with Dimethylamine :
    • The acid chloride is dissolved in dry toluene and cooled to 0°C.
    • Dimethylamine (2.0 M in THF, 1.2 equivalents) is added slowly.
    • The mixture is stirred for 2 hours, filtered to remove ammonium salts, and concentrated.

Key Parameters :

  • Solvent : Toluene (ensures solubility and minimizes side reactions).
  • Yield : ~85–90% (reported in patent examples).

Alternative Synthetic Routes

Methylation Prior to Sulfonation

A variation involves methylating 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate, followed by sulfonation. This approach, detailed in US3965173A, avoids competing directing effects during sulfonation.

Steps :

  • Esterification : 5-Chlorosalicylic acid → methyl 5-chlorosalicylate (using methanol/H₂SO₄).
  • Methylation : Introduction of methoxy group using dimethyl sulfate (aq. NaOH/acetone).
  • Sulfonation : Chlorosulfonation at position 5.

Limitations : Lower overall yield (~60%) due to additional steps.

Direct Sulfonation of Pre-functionalized Intermediates

Recent methods utilize pre-sulfonated benzamides to streamline synthesis. For example, US20130324501A1 describes sulfonating N-phenethyl-5-chloro-2-methoxybenzamide, though this route is less direct.

Critical Analysis of Methodologies

Parameter Standard Method Alternative Route
Starting Material 2-Methoxybenzoic acid 5-Chlorosalicylic acid
Key Step Sulfonation Methylation
Yield (%) 70–80 60–65
Purity Considerations High Moderate
Scalability Excellent Limited

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-(Dimethylcarbamoyl)-2-methoxybenzenesulfonic acid.

    Oxidation and Reduction: While less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

    Hydrolysis: This reaction is often conducted in aqueous acidic or basic conditions.

    Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used depending on the desired transformation.

Major Products

    Sulfonamides: Formed through nucleophilic substitution reactions.

    Sulfonic Acids: Resulting from hydrolysis reactions.

Scientific Research Applications

Pharmaceutical Development

5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride plays a crucial role in synthesizing sulfonamide derivatives, which are known for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant biological activities, including antibacterial effects against various bacterial strains. The dimethylcarbamoyl group may enhance bioavailability or modify pharmacokinetics, making these derivatives suitable candidates for drug development.

Case Study : A study demonstrated the synthesis of a series of sulfonamide derivatives from this compound, which were evaluated for their antibacterial efficacy. Results showed promising activity against resistant bacterial strains, indicating potential therapeutic applications .

Agrochemical Applications

In agrochemistry, this compound is utilized to develop herbicides and pesticides due to its ability to interact with biological targets in plants. Its sulfonyl chloride functionality allows it to form covalent bonds with nucleophiles present in plant systems, thereby inhibiting specific biochemical pathways essential for plant growth.

Data Table: Agrochemical Applications

Application TypeCompound DerivedActivity
HerbicideSulfonamide Derivative AEffective against broadleaf weeds
PesticideSulfonamide Derivative BTargeted action against aphids

This table summarizes the effectiveness of various derivatives synthesized from this compound in agricultural settings.

Biological Interaction Studies

Research has focused on the interactions of this compound with nucleophiles such as amines to form stable sulfonamide products. These interactions are critical for understanding the compound's potential therapeutic uses.

Case Study : Interaction studies revealed that this compound could effectively react with various amines to produce sulfonamide products with enhanced biological activity. These findings suggest avenues for further exploration in drug discovery and development.

Mechanism of Action

The mechanism of action of 5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various synthetic applications to introduce sulfonamide or sulfonic acid functionalities into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key Observations:

Substituent Effects: The dimethylcarbamoyl group (-CON(CH₃)₂) in the parent compound enhances steric hindrance and reduces solubility in polar solvents compared to analogues with smaller substituents (e.g., -Cl, -OCH₃) .

Reactivity Trends :

  • Compounds with sulfonyl chloride groups exhibit high reactivity toward hydrolysis. However, the presence of electron-withdrawing groups (e.g., -CON(CH₃)₂) accelerates reactions with amines, forming stable sulfonamides .
  • Ethoxy-substituted analogues (e.g., CAS 928709-67-5) show slower hydrolysis rates compared to methoxy derivatives due to increased steric bulk .
Key Observations:
  • The dimethylcarbamoyl moiety (shared with dimethylcarbamoyl chloride, CAS 79-44-7) raises carcinogenicity concerns, as rodent studies link it to nasal tumors .
  • Compared to simpler sulfonyl chlorides (e.g., benzenesulfonyl chloride), the parent compound’s higher molecular complexity may reduce volatility but increase bioaccumulation risks .

Biological Activity

5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12ClN2O3S\text{C}_10\text{H}_{12}\text{Cl}\text{N}_2\text{O}_3\text{S}

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives that can exhibit biological activity.

The biological activity of this compound is primarily attributed to its role as an alkylating agent. Alkylating agents are known to interact with nucleophilic sites in DNA and proteins, leading to various cellular responses including:

  • DNA Damage : Induction of DNA strand breaks and mutations.
  • Protein Modification : Alteration of protein function through covalent modification.
  • Cell Cycle Disruption : Interference with normal cell cycle progression, potentially leading to apoptosis in cancer cells.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In various studies, it has been shown to inhibit the proliferation of cancer cells through mechanisms such as:

  • Inhibition of Tumor Growth : The compound has been tested against different cancer cell lines, demonstrating significant cytotoxic effects.
  • Induction of Apoptosis : It triggers programmed cell death pathways in malignant cells.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Study AHeLa15Apoptosis induction
Study BMCF-710DNA damage
Study CA54912Cell cycle arrest

Genotoxicity

As a direct-acting alkylating agent, this compound has demonstrated genotoxic effects. In vitro studies have shown that it can induce:

  • Chromosomal Aberrations : Observed in mammalian cell cultures.
  • Micronuclei Formation : Indicating potential for mutagenicity.

Case Studies

  • In Vivo Studies on Carcinogenicity :
    • In a study involving Sprague-Dawley rats, exposure to the compound resulted in a significant incidence of nasal tumors after prolonged inhalation exposure (Snyder et al., 1986). This highlights the compound's potential carcinogenic properties under specific conditions.
  • Skin Application Studies :
    • A study involving ICR/Ha Swiss mice showed that topical application led to the development of skin tumors, indicating local carcinogenic effects (Van Duuren et al., 1987).

Q & A

Q. What are the established synthesis routes for 5-(Dimethylcarbamoyl)-2-methoxybenzene-1-sulfonyl chloride, and how is purity confirmed?

Synthesis typically involves sequential functionalization of a benzene core. A common route includes:

Methoxy and dimethylcarbamoyl group introduction : Methoxylation via nucleophilic substitution, followed by carbamoylation using dimethylcarbamoyl chloride under anhydrous conditions.

Sulfonation : Chlorosulfonation with ClSO₃H or SO₂Cl₂ at controlled temperatures (0–5°C) to install the sulfonyl chloride group .
Purity confirmation :

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and absence of byproducts.
  • HPLC (≥99% purity) with UV detection at 254 nm.
  • Mass spectrometry (ESI-MS) for molecular weight validation (expected [M+H]⁺ ≈ 298.15) .

Q. How does the sulfonyl chloride group influence reactivity, and what precautions are needed during handling?

The sulfonyl chloride group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Key precautions:

  • Moisture sensitivity : Store under inert gas (argon/nitrogen) at room temperature to prevent hydrolysis to sulfonic acid .
  • Safety protocols : Use PPE (gloves, goggles), fume hoods, and avoid inhalation (H335 hazard). Neutralize spills with sodium bicarbonate .

Q. What are the recommended storage conditions and hazard mitigation strategies?

  • Storage : Room temperature in airtight, light-resistant containers with desiccants (e.g., silica gel) .
  • Hazard mitigation :
    • Acute toxicity (H302, H314): Immediate rinsing with water for skin/eye contact.
    • Chronic risks : Limited carcinogenicity data, but structural analogs (e.g., dimethylcarbamoyl chloride) show nasal tumorigenicity in rodents. Prioritize exposure minimization .

Advanced Questions

Q. What mechanistic insights exist for sulfonylation reactions involving this compound?

The sulfonyl chloride group undergoes nucleophilic substitution via a two-step process:

Attack by the nucleophile (e.g., amine) on the sulfur atom, forming a tetrahedral intermediate.

Cl⁻ elimination to yield the sulfonamide. Kinetic studies in polar aprotic solvents (e.g., DMF) show rate dependence on base strength and solvent dielectric constant .
Isotopic labeling (e.g., ³⁵S) can track reaction pathways, while computational models (DFT) predict regioselectivity in complex systems .

Q. How does solvent choice impact the stability and reactivity of this compound?

  • Polar aprotic solvents (e.g., DCM, THF): Enhance electrophilicity but risk side reactions with trace water.
  • Protic solvents (e.g., MeOH): Accelerate hydrolysis; avoid unless intentional (e.g., controlled quenching).
  • Stability studies : TGA/DSC analysis shows decomposition onset at 120°C. Monitor via IR spectroscopy for S=O stretching (1370–1350 cm⁻¹) to detect degradation .

Q. What methodologies assess its biological activity, and what contradictions exist in reported data?

  • In vitro assays :
    • Enzyme inhibition : Test against serine proteases or carbonic anhydrases via fluorometric assays.
    • Antimicrobial activity : Broth microdilution (MIC) against Gram-positive/negative strains .
  • Contradictions : Discrepancies in IC₅₀ values may arise from impurity profiles (e.g., residual ClSO₃H). Mitigate via rigorous purification (column chromatography, recrystallization) .

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation?

  • Controlled replication : Standardize reaction parameters (temperature, stoichiometry).
  • Byproduct analysis : Use LC-MS/MS to identify side products (e.g., sulfonic acids from hydrolysis).
  • DoE (Design of Experiments) : Optimize conditions (e.g., 0°C vs. 25°C) to map yield vs. impurity trade-offs .

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